Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

Descripción

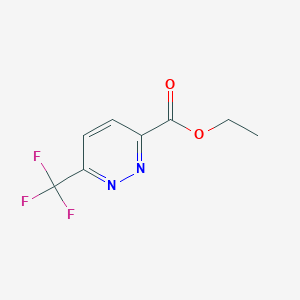

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a trifluoromethyl group at position 6 and an ethyl ester at position 3. The pyridazine ring, a six-membered di-aza aromatic system, confers unique electronic properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity.

Propiedades

IUPAC Name |

ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-4-6(13-12-5)8(9,10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOPWFFYYJNVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681011 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192155-06-8 | |

| Record name | Ethyl 6-(trifluoromethyl)-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192155-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Material and Initial Transformations

- Starting material: Ethyl 3,3,3-trifluoropyruvate.

- Step 1: Reaction with acetone in the presence of L-proline and DMF yields ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate.

- Step 2: Treatment of this intermediate with hydrazine hydrate and acetic acid produces 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one.

Oxidation and Esterification

- Step 3: Oxidation of the pyridazinone intermediate with potassium chromate and sulfuric acid forms 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid.

- Step 4: Fischer esterification under reflux with ethanol and catalytic sulfuric acid converts the acid to ethyl 6-oxo-5-(trifluoromethyl)pyridazine-3-carboxylate.

Chlorination and Functional Group Transformation

- Step 5: Refluxing the ester with excess phosphorus oxychloride chlorinates the 6-oxo position, yielding ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate.

- Step 6: Hydrolysis with lithium hydroxide in THF/water followed by chlorination with thionyl chloride affords the acid chloride intermediate.

Amidation and Substitution Reactions

- Step 7: Reaction of the acid chloride with various primary amines in dichloromethane with triethylamine produces amide intermediates.

- Step 8: These amides can be further reacted with amines under reflux in 1,4-dioxane with Hünig’s base to yield diverse pyridazine derivatives.

Alternative Synthetic Route

- Direct nucleophilic substitution of ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate with morpholine in boiling 1,4-dioxane in the presence of Hünig’s base produces ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate.

- Subsequent amidation with primary amines in absolute ethanol with piperidine yields target pyridazines.

Comparative Yields and Efficiency

| Step/Route | Yield Range (%) | Notes |

|---|---|---|

| Amide intermediates formation | 36 – 79 | Via acid chloride and amine reaction |

| Final pyridazine derivatives (first route) | 36 – 79 | Higher yields, preferred synthetic route |

| Final pyridazine derivatives (second route) | 29 – 54 | Two-step nucleophilic substitution and amidation; lower yields |

The first synthetic route, involving amide intermediates, generally provides better yields and is more advantageous for preparing final target pyridazines than the second route involving direct substitution and amidation.

Practical Considerations and Solubility

- Preparation of stock solutions for ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate requires solvents such as DMSO, PEG300, Tween 80, corn oil, and water in a specific order to ensure clarity and solubility.

- Physical methods like vortexing, ultrasound, or hot water baths aid in dissolving the compound during formulation preparation.

Summary Table of Key Synthetic Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate | Ethyl trifluoropyruvate + acetone, L-proline, DMF | - | Formation of keto-hydroxy intermediate |

| 2 | 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one | Hydrazine hydrate, acetic acid | - | Cyclization to pyridazinone |

| 3 | 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid | Potassium chromate, sulfuric acid | - | Oxidation step |

| 4 | Ethyl 6-oxo-5-(trifluoromethyl)pyridazine-3-carboxylate | Ethanol, sulfuric acid (catalytic), reflux | - | Fischer esterification |

| 5 | Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate | Phosphorus oxychloride, reflux | - | Chlorination |

| 6 | Acid chloride intermediate | Lithium hydroxide (hydrolysis), thionyl chloride | - | Conversion to acid chloride |

| 7 | Amide intermediates | Primary amines, triethylamine, dichloromethane | 36 – 79 | Amidation step |

| 8 | Final pyridazine derivatives | Amines, Hünig’s base, 1,4-dioxane, reflux | 36 – 79 | Final derivatization |

| Alternative route | Morpholino-substituted intermediate and derivatives | Morpholine, Hünig’s base, 1,4-dioxane; primary amines, piperidine, ethanol | 29 – 54 | Lower yield alternative synthetic route |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: 6-(trifluoromethyl)pyridazine-3-carboxylic acid.

Reduction: Ethyl 6-(trifluoromethyl)pyridazine-3-methanol.

Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHFNO

- SMILES Notation : CCOC(=O)C1=NN=C(C=C1)C(F)(F)F

- InChI Key : BLOPWFFYYJNVNZ-UHFFFAOYSA-N

The trifluoromethyl group significantly enhances the compound's lipophilicity and alters its electronic properties, contributing to its biological activities.

Medicinal Chemistry Applications

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate has shown potential in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against specific microbial strains. This suggests potential applications in treating infections caused by resistant bacteria .

- Antihypertensive Effects : Preliminary studies suggest that this compound may influence vascular smooth muscle function, indicating a possible role in lowering blood pressure .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block:

- Synthesis of Derivatives : The compound can be modified to create various derivatives with enhanced biological activities. For example, synthetic routes have been developed to produce related pyridazine compounds that exhibit improved pharmacological profiles .

- Intermediate for Complex Molecules : It acts as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals, facilitating the development of new chemical entities .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of this compound. Researchers found significant growth inhibition in various cancer cell lines, with an IC50 value indicating potent antiproliferative effects. The mechanism involved apoptosis induction, highlighting the compound's potential as a therapeutic agent against cancer .

Mecanismo De Acción

The mechanism of action of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The carboxylate ester can undergo hydrolysis to release the active carboxylic acid, which can then exert its biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Pyridazine Core

Ethyl 6-Morpholino-5-(Trifluoromethyl)Pyridazine-3-Carboxylate

- Structure: Trifluoromethyl at position 6, morpholino group at position 4.

- Molecular Formula : C₁₄H₁₅F₃N₄O₃ (inferred from NMR and synthesis data) .

- Applications: Likely explored for CNS-targeting drugs due to morpholino’s pharmacokinetic effects.

Ethyl 6-Methylpyridazine-3-Carboxylate

- Structure : Methyl group at position 6 instead of trifluoromethyl.

- Molecular Formula : C₈H₁₀N₂O₂, MW = 166.18 .

- Key Differences : The methyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. This reduces ring electron deficiency, altering reactivity in electrophilic substitutions.

- Applications : Simpler derivatives may serve as intermediates in agrochemical synthesis.

Heterocycle Modifications

Ethyl 6-(Trifluoromethyl)Nicotinate

- Structure : Pyridine (nicotinate) core instead of pyridazine.

- Molecular Formula: C₉H₈F₃NO₂, MW = 219.16 .

- Key Differences : The pyridine ring lacks the second nitrogen atom, reducing hydrogen-bonding capacity and altering electronic distribution.

- Applications : Used in fluorinated ligand design for catalysis.

Ethyl 6-(2-Phenylethyl)Imidazo[1,2-b]Pyridazine-3-Carboxylate

Functional Group Additions

Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydro-3-Pyridazinecarboxylate

- Structure : Oxo group at position 6, additional trifluoromethylphenyl substituent.

- Molecular Formula : C₁₄H₁₀ClF₃N₂O₃, MW = 346.69 .

- Key Differences: The oxo group enables keto-enol tautomerism, influencing acidity and hydrogen-bonding. Dual trifluoromethyl groups amplify electron-withdrawing effects.

- Applications : High-stability intermediates for fluorinated polymers.

Ethyl 6-(Cyclopropylamino)Pyridazine-3-Carboxylate

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects : The trifluoromethyl group in the parent compound significantly lowers the pyridazine ring’s electron density, enhancing stability toward nucleophilic attack compared to methyl-substituted analogues .

- Biological Activity: Imidazo-fused derivatives (e.g., compound 1g) exhibit superior anticancer activity due to increased DNA intercalation, while morpholino-substituted variants may target neurological pathways .

- Synthetic Challenges: Isomer formation during organometallic coupling (e.g., phenylethyl vs. 1-phenylethyl isomers) highlights the need for precise reaction control in trifluoromethylpyridazine synthesis .

Actividad Biológica

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (C8H7F3N2O2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds, making it a significant feature in drug design.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a trifluoromethyl group at the 6-position and an ethyl ester at the 3-position. Its molecular structure can be represented as follows:

- Molecular Formula : C8H7F3N2O2

- SMILES Notation : CCOC(=O)C1=NN=C(C=C1)C(F)(F)F

- InChI : InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-4-6(13-12-5)8(9,10)11/h3-5H,2H2,1H3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The negatively charged oxygen atom in the carbonyl group may serve as a nucleophilic site, facilitating interactions with proteins or enzymes. This characteristic is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent. A study evaluating similar pyridazine derivatives found that specific substitutions could lead to significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Studies

- Synthesis and Evaluation : A study synthesized several pyridazine derivatives, including those with trifluoromethyl substitutions, and evaluated their biological activities. Compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications significantly impact their biological profiles .

- Antichlamydial Activity : The presence of the trifluoromethyl group was shown to enhance the antichlamydial activity of certain compounds. This suggests that this compound may also exhibit similar properties, warranting further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and potential permeability across the blood-brain barrier, which is advantageous for therapeutic applications . Further studies are needed to elucidate its metabolic pathways and bioavailability.

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications extend to:

- Pharmaceutical Development : As a precursor for synthesizing biologically active compounds.

- Agrochemicals : Potential use in developing new pesticides or fungicides due to its biological activity.

Q & A

Q. What are the key synthetic routes and characterization methods for Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Stepwise functionalization : A pyridazine core is modified via nucleophilic substitution or coupling reactions. For example, trifluoromethylation may employ reagents like CF₃Cu or CF₃I under controlled conditions .

- Esterification : Carboxylic acid intermediates are esterified using ethanol in the presence of catalytic sulfuric acid or DCC (dicyclohexylcarbodiimide) .

Characterization includes:

- NMR Spectroscopy : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) .

- LCMS/HPLC : Retention times (e.g., 1.01–1.26 minutes under SMD-TFA05 conditions) and m/z values (e.g., [M+H]⁺ = 219.16) confirm purity and molecular weight .

Q. How do reaction conditions influence the yield and purity of this compound?

Methodological Answer: Critical parameters include:

- Temperature : Reflux conditions (e.g., 80–100°C) enhance reaction rates but require careful monitoring to avoid side reactions (e.g., decomposition of trifluoromethyl groups) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethyl acetate is preferred for extraction due to its immiscibility with aqueous phases .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling reactions, but residual metal contamination must be addressed via column chromatography .

Advanced Research Questions

Q. How can structural conformation be resolved using X-ray crystallography?

Methodological Answer:

- Data collection : High-resolution (≤1.0 Å) X-ray diffraction data is collected at low temperatures (100 K) to minimize thermal motion .

- Refinement with SHELX : The SHELXL program refines atomic positions and thermal parameters. Hydrogen bonding networks (e.g., C=O⋯H–N interactions) are analyzed using PLATON or Mercury software .

- Validation : R-factors (<5%) and electron density maps confirm the absence of disorder, particularly in the trifluoromethyl group .

Q. How can computational modeling predict intermolecular interactions and stability?

Methodological Answer:

- DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level calculates bond lengths and angles, validating crystallographic data .

- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) in crystal packing .

- Docking studies : The compound’s ester and trifluoromethyl groups are mapped to hydrophobic pockets in target proteins (e.g., kinases) using AutoDock Vina .

Q. How can spectroscopic data contradictions be resolved?

Methodological Answer:

- NMR signal assignment : Use DEPT-135 to distinguish CH₃ (quartet) from CF₃ (singlet) groups. Variable-temperature NMR resolves dynamic effects (e.g., rotameric equilibria) .

- LCMS artifact identification : Isotopic patterns (e.g., ¹³C satellites) and tandem MS/MS differentiate protonated molecular ions from adducts (e.g., [M+Na]⁺) .

Q. What strategies optimize the synthesis of bioactive analogs?

Methodological Answer:

- Scaffold modification : Replace the pyridazine core with pyrimidine or triazole rings to enhance metabolic stability .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to modulate electronic effects on reactivity .

- Parallel synthesis : Utilize flow chemistry (e.g., continuous stirred-tank reactors) to screen >50 analogs in a single workflow .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.